molecular formula C15H12FN5OS B2802436 2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-75-3

2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2802436
CAS No.: 1396878-75-3
M. Wt: 329.35
InChI Key: PTUIOYMXZBMLNK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound featuring a tetrazole carboxamide core, a structure of significant interest in medicinal chemistry and drug discovery. The tetrazole ring is a well-known bioisostere for a carboxylic acid or a carboxamide group, which can enhance metabolic stability and improve the pharmacokinetic properties of lead molecules . This specific derivative incorporates a 4-fluorophenyl group attached to the tetrazole nitrogen and a 4-(methylthio)phenyl amide moiety, making it a valuable building block for the development of novel therapeutic agents. Tetrazole-based compounds are prevalent in FDA-approved drugs and are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory applications . Researchers can utilize this compound as a key intermediate in multi-step syntheses or as a core scaffold for designing and screening new bioactive molecules. Its structure is characterized by its CAS Number, 1396878-75-3, and the molecular formula C15H12FN5OS . This product is provided for research purposes to support innovation in pharmaceutical development and chemical biology. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methylsulfanylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5OS/c1-23-13-8-4-11(5-9-13)17-15(22)14-18-20-21(19-14)12-6-2-10(16)3-7-12/h2-9H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUIOYMXZBMLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Methylthiophenyl Group: The final step is the formation of the carboxamide linkage by reacting the tetrazole derivative with 4-(methylthio)aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using a strong base like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

The following table compares structural analogues with variations in the heterocyclic core and substituents:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activity Reference
Target Compound Tetrazole 4-Fluorophenyl, 4-(Methylthio)phenyl C₁₅H₁₂FN₅OS High metabolic stability (inferred) -
N-[4-(Diethylamino)phenyl]-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxamide (47z) Imidazole 4-Fluorophenyl, 4-(Diethylamino)phenyl C₂₁H₂₃FN₄OS 92% synthesis yield; white crystalline solid
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) Thiazole 4-Fluorophenyl, 5-nitrothiophene C₁₅H₁₀FN₃O₃S₂ Antibacterial activity (narrow spectrum)
4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine (Compound 5) Imidazole-pyridine 4-Fluorophenyl, methylthio, morpholine C₂₁H₂₀FN₅S Kinase inhibition (p38α MAPK selectivity)

Key Observations :

  • Substituent Effects: The 4-(methylthio)phenyl group in the target compound may enhance lipophilicity compared to the diethylamino group in 47z . Nitrothiophene derivatives (e.g., Compound 9) show antibacterial activity linked to nitro group redox properties, absent in the target compound .
Physicochemical and Spectral Properties
  • IR/NMR Trends :
    • Tetrazole C=O stretches (target) likely appear near 1660–1680 cm⁻¹, similar to imidazole carboxamides .
    • Methylthio groups exhibit C-S stretches ~700 cm⁻¹, consistent across analogues .
  • Solubility : Tetrazoles are more water-soluble than imidazoles or thiophenes due to higher polarity, though methylthio groups may counteract this .

Q & A

Basic Research Questions

Q. What are the key considerations in designing an efficient synthetic route for 2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with tetrazole ring formation using sodium azide, followed by sequential coupling of fluorophenyl and methylthiophenyl groups. Key considerations include:

  • Reagent Selection : Use coupling agents (e.g., EDC/HOBt) to ensure efficient amide bond formation .
  • Temperature Control : Maintain low temperatures (~0–5°C) during azide reactions to prevent side products .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen/carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 356.3) .
  • FT-IR : Identifies functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers optimize reaction conditions to improve yield during tetrazole ring formation?

  • Methodological Answer :

  • Catalyst Use : Employ Cu(I) catalysts (e.g., CuBr) to accelerate [2+3] cycloaddition between nitriles and sodium azide .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol or THF .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of nitrile to sodium azide to minimize unreacted starting material .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in COX inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant COX-1/COX-2 isoforms to measure IC50 values via spectrophotometric monitoring of prostaglandin production .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with COX-2’s hydrophobic pocket .
  • Mutagenesis Studies : Introduce point mutations (e.g., Val523Ala in COX-2) to validate critical binding residues .

Q. How should researchers address contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity with 48-hour incubation) to minimize variability .
  • Dose-Response Curves : Compare EC50/IC50 values across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects .
  • Meta-Analysis : Pool data from PubChem and independent studies to assess trends in bioactivity (e.g., antimicrobial vs. anticancer efficacy) .

Q. What methodologies are recommended for comparative analysis of this compound with structurally similar tetrazole derivatives?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., replace methylthio with methoxy) and test changes in bioactivity .
  • Thermodynamic Solubility : Compare logP values (e.g., via shake-flask method) to correlate lipophilicity with membrane permeability .
  • Crystallography : Resolve X-ray structures to analyze how fluorophenyl orientation impacts target binding .

Data Contradiction Analysis

Example : Discrepancies in reported anticancer activity may arise from differences in assay conditions (e.g., serum concentration in cell culture). To resolve:

  • Control Experiments : Include positive controls (e.g., doxorubicin) and normalize results to cell viability under identical conditions .
  • Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside cytotoxicity assays .

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